molecular formula C9H10ClNO B11907899 (R)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

(R)-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B11907899
M. Wt: 183.63 g/mol
InChI Key: AORFTSYQWUGEFL-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a ketone group within an indane framework. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reduction of the corresponding ketone followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the indane framework provides structural stability. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino piperidine hydrochloride
  • Pyrrolidine derivatives
  • Indane derivatives

Uniqueness

®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific combination of an amino group and a ketone group within an indane framework. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds .

This detailed article provides a comprehensive overview of ®-2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(2R)-2-amino-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H/t8-;/m1./s1

InChI Key

AORFTSYQWUGEFL-DDWIOCJRSA-N

Isomeric SMILES

C1[C@H](C(=O)C2=CC=CC=C21)N.Cl

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)N.Cl

Origin of Product

United States

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